molecular formula C22H19N3O4S B2391654 4-(2,5-dioxopyrrolidin-1-yl)-N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]benzamide CAS No. 391896-60-9

4-(2,5-dioxopyrrolidin-1-yl)-N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]benzamide

Cat. No.: B2391654
CAS No.: 391896-60-9
M. Wt: 421.47
InChI Key: KSRSCTXRJWHUSN-UHFFFAOYSA-N
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Description

4-(2,5-dioxopyrrolidin-1-yl)-N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]benzamide is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by the presence of a pyrrolidinone ring, a thiazole ring, and an ethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,5-dioxopyrrolidin-1-yl)-N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]benzamide typically involves multi-step organic reactions. The starting materials may include 4-ethoxyphenylthiazole and benzoyl chloride, which undergo a series of reactions such as acylation, cyclization, and condensation under controlled conditions. Common reagents used in these reactions include catalysts, solvents, and protective groups to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated systems, and advanced purification techniques to produce the compound on a commercial scale.

Chemical Reactions Analysis

Types of Reactions

4-(2,5-dioxopyrrolidin-1-yl)-N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe or ligand in biochemical assays.

    Medicine: Potential therapeutic applications due to its bioactive properties.

    Industry: Use in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 4-(2,5-dioxopyrrolidin-1-yl)-N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-(2,5-dioxopyrrolidin-1-yl)-N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]benzamide include other benzamide derivatives and thiazole-containing compounds. Examples include:

  • N-(4-(4-ethoxyphenyl)thiazol-2-yl)benzamide
  • 4-(2,5-dioxopyrrolidin-1-yl)benzamide

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties

For detailed and specific information, it is recommended to consult scientific literature and databases

Properties

IUPAC Name

4-(2,5-dioxopyrrolidin-1-yl)-N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O4S/c1-2-29-17-9-5-14(6-10-17)18-13-30-22(23-18)24-21(28)15-3-7-16(8-4-15)25-19(26)11-12-20(25)27/h3-10,13H,2,11-12H2,1H3,(H,23,24,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSRSCTXRJWHUSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)N4C(=O)CCC4=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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